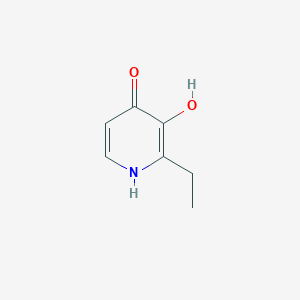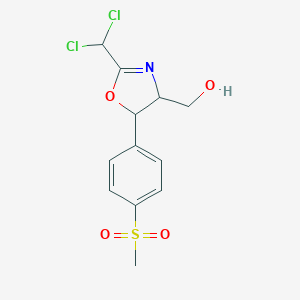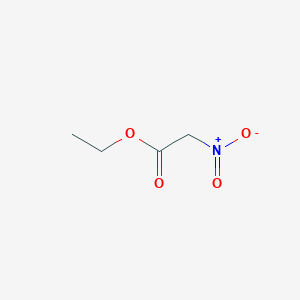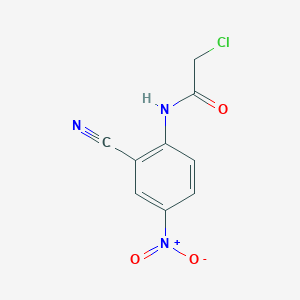
环丙烷腈
描述
Cyclopropanecarbonitrile, also known as cyanocyclopropane, is an organic compound with the molecular formula C₄H₅N. It is characterized by a three-membered cyclopropane ring attached to a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
科学研究应用
Cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research explores its potential in drug development due to its unique structural properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用机制
Cyclopropanecarbonitrile, also known as Cyanocyclopropane or Cyclopropyl cyanide , is a chemical compound with the molecular formula C4H5N . This article will delve into the mechanism of action of Cyclopropanecarbonitrile, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
准备方法
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonitrile can be synthesized through various methods. One common method involves the reaction of 4-chlorobutyronitrile with sodium hydroxide in dimethyl sulfoxide. The reaction mixture is heated to 80°C, and the product is obtained through azeotropic distillation .
Industrial Production Methods: Industrial production of cyclopropanecarbonitrile often involves the use of 1,3-dichloropropane in a one-pot synthesis. This method simplifies the reaction process and reduces costs .
化学反应分析
Types of Reactions: Cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Sodium hydroxide and other strong bases are often used in substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropanes depending on the nucleophile used.
相似化合物的比较
Cyclopropylamine: Similar structure but with an amine group instead of a nitrile.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Cyclopropyl cyanide: Another name for cyclopropanecarbonitrile.
Uniqueness: Cyclopropanecarbonitrile is unique due to its combination of a strained cyclopropane ring and a nitrile group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
cyclopropanecarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQDITHEDVOTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063936 | |
| Record name | Cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclopropanecarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
13.0 [mmHg] | |
| Record name | Cyclopropanecarbonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9076 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5500-21-0 | |
| Record name | Cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5500-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005500210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPROPANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFU99GZS5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Cyclopropanecarbonitrile?
A1: Cyclopropanecarbonitrile has a molecular formula of C4H5N and a molecular weight of 67.09 g/mol.
Q2: Is there any spectroscopic data available for Cyclopropanecarbonitrile?
A2: While the provided abstracts don't offer specific spectroscopic data, various techniques are commonly used to characterize Cyclopropanecarbonitrile, including NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry. These techniques provide information about the compound's structure, bonding, and fragmentation patterns.
Q3: How can Cyclopropanecarbonitrile be synthesized?
A3: Several synthetic routes to Cyclopropanecarbonitrile have been explored, including:* Ring transformation of aziridines: 2-(Cyanomethyl)aziridines can be converted to Cyclopropanecarbonitrile derivatives in a two-step process involving ring opening and subsequent cyclization. [, ]* Palladium-catalyzed cyanoesterification of cyclopropenes: This method allows for the diastereoselective synthesis of cyano-substituted cyclopropanes, including Cyclopropanecarbonitrile derivatives, under mild conditions. []* Favorskii-type rearrangement of cyclobutanone oxime esters: This nickel-catalyzed reaction enables the synthesis of Cyclopropanecarbonitriles from cyclobutanone oxime esters. []* Reaction of 2-substituted acrylonitriles with diazoalkanes: This reaction leads to the formation of cyclopropanone cyanohydrins, which can be further transformed into Cyclopropanecarbonitrile derivatives. []* From cyclopropanecarboxylic acid derivatives: Cyclopropanecarbonitrile can be synthesized from readily available starting materials like cyclopropanecarboxylic acid, ethyl cyclopropanecarboxylate, and nitrocyclopropane. []
Q4: What are some notable reactions of Cyclopropanecarbonitrile?
A4: Cyclopropanecarbonitrile displays diverse reactivity, participating in various transformations, including:* Grignard reagent-mediated dimerization: Cyclopropanecarbonitrile undergoes dimerization in the presence of Grignard reagents, yielding highly substituted pyridines. [, ]* Ring expansion reactions: Reactions with nucleophiles like aromatic compounds and furans can lead to ring expansion, forming pyrrole derivatives. []* Biotransformation: Certain microorganisms possess enzymes capable of enantioselectively hydrolyzing Cyclopropanecarbonitrile derivatives to produce optically pure cyclopropanecarboxylic acids and amides. []
Q5: Can you provide an example of a reaction where the stereochemistry of Cyclopropanecarbonitrile derivatives is crucial?
A5: The enantioselective biotransformation of trans-3-aryl-2,2-dimethylcyclopropanecarbonitriles by Rhodococcus sp. AJ270 highlights the significance of stereochemistry. The enzyme exhibits selectivity for the trans isomer and produces enantiomerically pure products, demonstrating the potential for biocatalytic applications. []
Q6: Have computational methods been employed to study Cyclopropanecarbonitrile?
A8: Yes, computational studies have investigated the isomerization pathways of Cyclopropanecarbonitrile using Density Functional Theory (DFT) and high-level ab initio calculations. These studies provide insights into the reaction mechanisms and energetics of its thermal rearrangements. []
Q7: What are the potential applications of Cyclopropanecarbonitrile and its derivatives?
A10: While specific applications are not extensively discussed in the abstracts, several potential uses can be inferred:* Synthetic building blocks: The diverse reactivity of Cyclopropanecarbonitrile and its derivatives makes them valuable building blocks for synthesizing various complex molecules, including pharmaceuticals and agrochemicals. [, , ]* Ligands in coordination chemistry: Cyclopropanecarbonitrile derivatives with phosphorus-containing substituents can act as ligands in palladium complexes. These complexes could potentially find applications in catalysis. [] * Chiral building blocks: Enantiomerically pure cyclopropanecarboxylic acids and amides derived from Cyclopropanecarbonitrile derivatives are crucial for synthesizing various bioactive molecules, including chrysanthemic acids (insecticides). []
Q8: Has Cyclopropanecarbonitrile been investigated for any pharmaceutical applications?
A11: While the provided abstracts don't mention specific pharmaceutical applications, some research suggests the potential use of Cyclopropanecarbonitrile derivatives in medicinal chemistry:* Rigid moclobemide analogues: Researchers have synthesized rigid analogues of the antidepressant moclobemide using Cyclopropanecarbonitrile derivatives as starting materials. []* Platinum complexes with antitumor properties: Platinum complexes incorporating Cyclobutanediamine, synthesized from Cyclopropanecarbonitrile, have shown promising antitumor activity comparable to cisplatin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

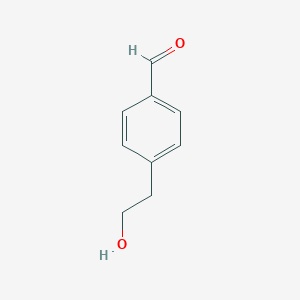


![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
